Product packaging for Acenaphtho[4,5-d][1,3]thiazole(Cat. No.:CAS No. 314-26-1)

Acenaphtho[4,5-d][1,3]thiazole

Cat. No.: B14751206
CAS No.: 314-26-1
M. Wt: 209.27 g/mol
InChI Key: RMMXAEGDZZGNBL-UHFFFAOYSA-N
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Description

Acenaphtho[4,5-d][1,3]thiazole is a polycyclic aromatic compound featuring a rigid, planar structure formed by the fusion of an acenaphthene unit with a [1,3]thiazole ring . This molecular architecture, with its extended π-conjugation, makes it a candidate for investigation in materials science, particularly in the development of organic semiconductors, fluorescent dyes, and components for organic electronic devices such as OLEDs and OFETs . In pharmaceutical research, the thiazole moiety is a privileged scaffold in medicinal chemistry, associated with a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects . The acenaphthene core is similarly significant, as some of its derivatives have been investigated for their potential as anticancer agents . The compound can be synthesized using foundational methods like the Hantzsch thiazole synthesis, or through more advanced strategies such as one-pot multicomponent reactions (MCRs) which offer advantages in atom economy and efficiency . Researchers can leverage this chemical as a versatile building block for constructing more complex fused heterocyclic systems or for studying the properties of π-stacked, planar molecules in supramolecular chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NS B14751206 Acenaphtho[4,5-d][1,3]thiazole CAS No. 314-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

314-26-1

Molecular Formula

C13H7NS

Molecular Weight

209.27 g/mol

IUPAC Name

3-thia-5-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,9,11(15),12-heptaene

InChI

InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-7H

InChI Key

RMMXAEGDZZGNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4=C(C3=C1)SC=N4)C=C2

Origin of Product

United States

Synthetic Methodologies for Acenaphtho 4,5 D 1 2 Thiazole and Analogs

Foundational Synthetic Routes to the 1,3-Thiazole Core

The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several classical methods remaining highly relevant.

Classical Hantzsch Thiazole (B1198619) Synthesis and Mechanistic Considerations

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis is a prominent and widely utilized method for the formation of thiazole rings. synarchive.comscholaris.ca The reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.orgcutm.ac.in This versatile reaction is known for its simplicity and often high yields. chemhelpasap.com

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-halocarbonyl compound, proceeding via an SN2 reaction. chemhelpasap.comyoutube.com This is followed by tautomerization and an intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon, leading to the formation of a five-membered ring. chemhelpasap.comyoutube.com Subsequent dehydration yields the final thiazole product. youtube.com

A typical example is the synthesis of 2,4-dimethylthiazole (B1360104) from thioacetamide (B46855) and chloroacetone. wikipedia.org Another illustration is the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) to produce 2-amino-4-phenylthiazole, a product that can often be easily precipitated from the reaction mixture. chemhelpasap.com

Robinson–Gabriel and Cook–Heilborn Methods for Thiazole Annulation

The Robinson–Gabriel synthesis is an important method for the preparation of oxazoles, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org While primarily used for oxazoles, modifications and related strategies can be applied to the synthesis of other five-membered heterocycles. wikipedia.orgfigshare.com

The Cook–Heilborn thiazole synthesis , discovered in 1947, provides a route to 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.comcutm.ac.inwikipedia.org A key feature of this method is the ability to introduce diversity at the 2nd and 4th positions of the thiazole ring by varying the starting materials. wikipedia.org For instance, the reaction of aminoacetonitrile (B1212223) with carbon disulfide can be used to generate 5-aminothiazoles. wikipedia.orgwikipedia.org The mechanism initiates with a nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of the carbon disulfide. wikipedia.org

Advanced Synthetic Approaches to Fused Acenaphtho-Thiazole Systems

Building upon the foundational methods, modern organic synthesis has developed more sophisticated strategies for constructing complex heterocyclic systems like acenaphtho[4,5-d] pharmaguideline.comchemhelpasap.comthiazole.

One-Pot Multicomponent Reactions in Heterocyclic Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in heterocyclic synthesis. rsc.orgjournalspub.com These reactions combine three or more reactants in a single reaction vessel to form a complex product, offering advantages such as high atom economy, reduced reaction times, and simplified purification processes. journalspub.comresearchgate.net MCRs are particularly valuable for creating diverse libraries of heterocyclic compounds for various applications. rsc.orgresearchgate.netnih.gov Isocyanide-based MCRs, for example, are recognized for their ability to construct complex heterocyclic scaffolds. rsc.org

Metal-Catalyzed Coupling Strategies for Thiazole Derivatives

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including thiazole derivatives. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium (Pd) complexes, for instance, have been successfully employed as reusable catalysts in the one-pot synthesis of pyrazole-4-carbonitrile derivatives through a three-component coupling reaction. acs.org Copper (Cu)-catalyzed reactions are also prominent in the synthesis of various heterocyclic compounds. researchgate.netrsc.org The coordination of thiazole-containing ligands to metal centers can also enhance their biological activity. mdpi.com

Radical-Based Alkylation Protocols

Radical-based reactions offer alternative pathways for the functionalization of heterocyclic compounds. While detailed protocols for the specific radical-based alkylation of acenaphtho[4,5-d] pharmaguideline.comchemhelpasap.comthiazole are not extensively documented in the provided context, the general principles of radical chemistry are applicable. For instance, the dimers of certain thiazol-2-ylidenes have been shown to act as electron donors, promoting radical transformations. acs.org This suggests the potential for developing radical-based methods for the alkylation of thiazole-containing systems.

Environmentally Benign and Sustainable Synthetic Pathways

The development of environmentally conscious synthetic methods is a paramount goal in modern chemistry. For the synthesis of fused-thiazole systems, including acenaphthothiazoles, a significant advancement has been the move away from hazardous solvents and reagents.

A noteworthy approach involves the use of acetic acid as an environmentally usable solvent. nih.govdntb.gov.uarsc.org This method presents an efficient pathway for synthesizing fused-thiazole derivatives without the need for an external reagent. nih.govdntb.gov.ua Research has demonstrated that while polar aprotic solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) did not yield any product, polar protic solvents showed varying success. nih.gov Specifically, methanol (B129727) and ethanol (B145695) resulted in a mixture of products, while isopropanol (B130326) and 1-propanol (B7761284) formed the desired product but in relatively low yields. nih.gov Acetic acid, however, proved to be the optimal solvent, providing the product in quantitative yield in certain reactions. nih.gov This highlights the critical role of the solvent system in not only promoting the reaction but also in adhering to the principles of green chemistry.

Microwave-assisted synthesis is another cornerstone of environmentally benign chemical transformations. researchgate.net This technique often leads to enhanced reaction rates, higher yields of pure products, and easier work-up procedures under solvent-free conditions, thereby aligning with the core tenets of green chemistry. researchgate.net The application of microwave irradiation can accelerate reactions by selectively interacting with polar molecules, making it a powerful tool for the synthesis of heterocyclic compounds. researchgate.net

Table 1: Solvent Effects on the Synthesis of Fused-Thiazole Derivatives

Solvent Type Solvent(s) Outcome of Reaction Reference
Polar Protic Acetic Acid Optimal solvent, quantitative yield nih.gov
Isopropanol, 1-Propanol Product formed in low yield nih.gov
Methanol, Ethanol Mixture of products nih.gov
Polar Aprotic THF, 1,4-Dioxane, DMF, DMSO No product formation nih.gov

Role of Acenaphthenequinone (B41937) and Related Precursors in Fused Ring Synthesis

Acenaphthenequinone is a critical precursor in the synthesis of acenaphtho-fused heterocyclic systems, including Acenaphtho[4,5-d] nih.govdntb.gov.uathiazole. Its rigid, peri-fused tricyclic structure and, most importantly, the adjacent dicarbonyl groups at the 7 and 8 positions make it an ideal starting material for constructing fused rings.

The chemistry of acenaphthenequinone is rich and varied, allowing for numerous transformations. nih.gov The two ketone groups are highly reactive and can undergo condensation reactions with a variety of binucleophilic reagents. For the synthesis of the Acenaphtho[4,5-d] nih.govdntb.gov.uathiazole core, a common strategy involves the reaction of acenaphthenequinone with a sulfur-containing nucleophile, such as a thioamide or thiourea. This reaction, known as the Hantzsch thiazole synthesis or a variation thereof, directly leads to the formation of the fused five-membered thiazole ring.

The reactivity of acenaphthenequinone extends to many other types of reactions, including:

Ring-opening reactions : Under basic conditions, the five-membered ring of acenaphthenequinone can be cleaved to form 1,8-naphthaldehydic acid. nih.gov

Reactions with organometallic reagents : It reacts with organolithium and organomagnesium reagents to produce diol derivatives, which can undergo further rearrangements. nih.gov

Reaction with nitrogen nucleophiles : Its versatility in reacting with various nitrogen-based nucleophiles has been extensively reviewed, forming the basis for a wide range of fused nitrogen-containing heterocycles. nih.gov

Photolysis : In the presence of oxygen, photolysis of acenaphthenequinone can yield 1,8-naphthalic anhydride. nih.gov

This extensive reactivity profile underscores the importance of acenaphthenequinone as a foundational building block for complex, polycyclic aromatic compounds.

Process Optimization and Scalable Synthesis of Acenaphtho[4,5-d]nih.govdntb.gov.uathiazole Scaffolds

Moving from laboratory-scale synthesis to large-scale production requires significant process optimization. The development of scalable synthetic procedures is crucial for making scaffolds like Acenaphtho[4,5-d] nih.govdntb.gov.uathiazole widely available for applications in fields such as medicinal chemistry and materials science. nih.govrsc.org

A key aspect of scalability is the development of a robust synthetic route that can consistently produce large quantities of the core heterocyclic system. nih.govrsc.org This often involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring that purification can be performed efficiently on a large scale.

For related heteroaromatic systems, research has demonstrated the successful development of scalable syntheses that allow for extensive functionalization. nih.gov For instance, introducing a versatile reactive group, such as a sulfone, onto the scaffold allows for a wide range of subsequent transformations. nih.govrsc.org These can include nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov This strategy of creating a versatile, scalable building block enables the generation of diverse libraries of compounds for screening and development. nih.gov The commercialization of such building blocks is a testament to the success of these scalable synthetic efforts. nih.gov Applying these principles to the Acenaphtho[4,5-d] nih.govdntb.gov.uathiazole system would be a critical step in unlocking its full potential for various scientific applications.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides unequivocal data on molecular structure, bond parameters, and the nature of intermolecular forces that govern crystal packing.

Determination of Molecular Structure and Bond Parameters

X-ray crystallographic studies confirm the fused, polycyclic nature of the acenaphthothiazole core. The structure is characterized by a planar acenaphthene (B1664957) system fused to a 1,3-thiazole ring. For derivatives, the exact bond lengths and angles within the heterocyclic and carbocyclic rings can be determined with high precision. mdpi.comnih.gov

For instance, in related fused heterocyclic systems, the bond angles within the five-membered thiazole (B1198619) ring deviate from the ideal 120° of a perfect pentagon due to the different sizes of the sulfur, nitrogen, and carbon atoms. nih.gov The C-S-C bond angle within a thiazole ring is typically found to be around 89°, while the exocyclic C-S-C bond angles are wider. nih.gov A search of the Cambridge Structural Database for related trithiacrown structures shows C-S bond lengths average 1.82 ± 0.03 Å and C-S-C bond angles average 101.3 ± 1.4°. illinoisstate.edu In a related acenaphtho[1,2-c]-1,2,5-thiadiazole structure, the average S–N bond distance was determined to be 1.65 Å, and the C=N bond was 1.31 Å. rsc.org

Table 1: Representative Bond Parameters from X-ray Crystallography of Related Heterocyclic Systems

Bond/Angle Typical Value (Å or °) System Context
S–N 1.65 Å Acenaphtho[1,2-c]-1,2,5-thiadiazole rsc.org
C=N 1.31 Å Acenaphtho[1,2-c]-1,2,5-thiadiazole rsc.org
C–S (ring) ~1.72 Å Thiazole derivatives nih.gov
C–S–C (ring) ~89° 1,3-Thiazole ring nih.gov
N–S–N 99.4° Acenaphtho[1,2-c]-1,2,5-thiadiazole rsc.org

Note: Data is derived from closely related structures to provide context, as specific data for the unsubstituted Acenaphtho[4,5-d] rsc.orgresearchgate.netthiazole was not available.

Analysis of Crystal Packing Modes and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing of acenaphthothiazole derivatives is dictated by a combination of intermolecular forces. Due to the extended aromatic system, π-π stacking interactions are a dominant feature, where the planar molecules arrange in slipped-stack or herringbone patterns. nih.gov These interactions are crucial for the cohesion of the crystal lattice. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of Acenaphtho[4,5-d] rsc.orgresearchgate.netthiazole and its derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the molecular framework.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of Acenaphtho[4,5-d] rsc.orgresearchgate.netthiazole would show characteristic signals for the aromatic protons. The proton on the thiazole ring (H-2) is expected to appear as a singlet in the downfield region, typically above 8.0 ppm, due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. mdpi.com The protons on the acenaphthene moiety will appear as a complex pattern of doublets and multiplets, consistent with the fused aromatic ring system.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the C=N bond in the thiazole ring is typically observed at a high chemical shift (downfield), often in the range of 150-170 ppm. researchgate.net Carbons within the acenaphthene skeleton appear in the aromatic region (approx. 110-150 ppm). The specific chemical shifts are sensitive to substitution, allowing for detailed structural analysis of derivatives. nih.gov For example, in N-substituted thiazolo[4,5-d] rsc.orgresearchgate.nettriazole derivatives, the chemical shifts of the triazole carbons (C7 and C8) are diagnostic of the nitrogen atom to which the substituent is attached. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole-Related Scaffolds

Nucleus Functional Group Representative Chemical Shift (ppm) Solvent
¹H Thiazole H-2 > 8.40 mdpi.com CDCl₃/DMSO-d₆
¹H Aromatic H (Acenaphthene) 7.00 - 8.00 CDCl₃/DMSO-d₆
¹³C Thiazole C=N 150 - 170 researchgate.net CDCl₃/DMSO-d₆
¹³C Thiazole C-S ~115 CDCl₃/DMSO-d₆
¹³C Aromatic C (Acenaphthene) 110 - 150 CDCl₃/DMSO-d₆

Note: Values are generalized from various thiazole-containing systems and may vary for the specific title compound.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for unambiguous structural confirmation. mdpi.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the acenaphthene framework. scienceopen.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.combeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): For substituted derivatives with conformational flexibility, NOESY can be used to determine the spatial proximity of protons, which is essential for assigning stereochemistry. nih.govipb.pt

Together, these advanced NMR methods provide a comprehensive and definitive characterization of the molecular structure of Acenaphtho[4,5-d] rsc.orgresearchgate.netthiazole and its analogues in solution. rsc.orgresearchgate.net

Low-Temperature NMR Spectroscopy for Dynamic Processes and Tautomerism

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating dynamic processes such as tautomerism and self-assembly in acenaphtho[1,2-d] nih.govnih.govipb.pttriazole systems, which are structurally related to acenaphtho[4,5-d] nih.govnih.govthiazole. In a study of a di-tert-butyl derivative of acenaphtho[1,2-d] nih.govnih.govipb.pttriazole, the ¹H NMR spectrum at 300 K displayed a fully symmetric pattern. nih.gov As the temperature was lowered to 190 K, the triazole NH signal sharpened and shifted downfield from 13.95 ppm to 14.65 ppm, while other resonances remained largely unchanged. nih.gov This behavior suggests strong hydrogen-bonding interactions with the solvent and indicates that the molecule either exists predominantly as the 2H tautomer or that the tautomerization of the 1H form is rapid even at this low temperature. nih.gov

Further investigation into the tautomerism and self-assembly of related triazole systems using DFT calculations revealed that the 2H tautomers are more stable than their 1H counterparts. nih.gov Extreme broadening of ¹H NMR signals at temperatures below 165 K is indicative of the onset of nonspecific aggregation. nih.gov The study of tautomerism is crucial in heterocyclic chemistry, as different tautomeric forms can exhibit distinct properties and reactivities. nih.gov For instance, in β-thioxoketones, significant chemical shift differences are observed for the OH and SH protons of the different tautomers. encyclopedia.pub

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method) and Experimental Correlation

The accurate prediction of NMR chemical shifts through computational methods is an invaluable tool for structural assignment and elucidation, especially for complex heterocyclic compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a prominent technique for calculating theoretical NMR chemical shifts. nih.govscielo.org.zanih.gov These calculated values can then be correlated with experimental data to confirm structural assignments. nih.govnih.gov

For instance, in the characterization of thiazole-fused xanthones, the structures were unambiguously established using 1D and 2D NMR experiments, including HMBC and HMQC, with computational support. mdpi.com Similarly, the structures of novel 1,3,4-thiadiazole (B1197879) compounds were analyzed by comparing experimentally obtained ¹H and ¹³C NMR data with theoretically calculated values. dergipark.org.tr The GIAO method has been successfully applied to predict the ¹H and ¹³C NMR spectra of various heterocyclic systems, showing good agreement with experimental values. scielo.org.zaresearchgate.net This integrated theoretical-experimental approach provides a robust framework for the structural analysis of complex molecules like acenaphtho[4,5-d] nih.govnih.govthiazole and its derivatives. nih.gov

A study on 2-aryl-1,2,3-triazole-4-carboxylic acids demonstrated the utility of comparing experimental ¹H and ¹³C NMR spectra with those calculated using the GIAO method to establish structural relationships. nih.gov This combined approach is particularly useful for understanding the fine structural details and electronic environments within the molecule. nih.gov

Method Application in Thiazole Derivatives Key Findings
GIAO-DFT Prediction of ¹H and ¹³C NMR chemical shiftsGood correlation between calculated and experimental chemical shifts, aiding in structural confirmation. scielo.org.zanih.govresearchgate.net
HMBC/HMQC Elucidation of long-range heteronuclear correlationsUnambiguous assignment of proton and carbon signals in complex fused systems. mdpi.com

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes.

Identification of Characteristic Functional Group Vibrations

FT-IR and FT-Raman spectroscopy are instrumental in identifying the characteristic functional group vibrations within acenaphtho[4,5-d] nih.govnih.govthiazole and related structures. For thiazole-containing compounds, key vibrational modes include C=N stretching, C-S stretching, and the vibrations of the fused aromatic rings.

In a study of a thiazole derivative, the C=N stretching vibration was observed at 1654 cm⁻¹ in the experimental infrared spectrum, which correlated well with the theoretically computed value of 1658 cm⁻¹. scielo.org.za The C-S stretching and C-S-C bending vibrations were assigned to bands at 591 cm⁻¹ and 446.9 cm⁻¹ in the IR spectrum, respectively. scielo.org.za For other thiazolidinone derivatives, the C=O stretching vibration is a prominent band, typically appearing around 1713 cm⁻¹. scielo.org.za The C-N stretching vibration in the thiazolidinone ring gives rise to a band around 1345 cm⁻¹. scielo.org.za

Detailed Assignment of Fundamental Vibrational Modes

A comprehensive understanding of the molecular structure is achieved through the detailed assignment of all fundamental vibrational modes. This process is often aided by computational methods, such as DFT calculations, which can predict the vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). nih.govmdpi.com

For chloro-substituted azaindole-carbaldehydes, a related heterocyclic system, detailed vibrational assignments were performed by comparing experimental FT-IR and FT-Raman spectra with theoretical spectra calculated using various DFT methods. mdpi.com This approach allowed for the confident assignment of bands corresponding to N-H stretching, C=O stretching, and various ring vibrations. mdpi.com The theoretical calculations also helped to elucidate the influence of intermolecular hydrogen bonding on the vibrational frequencies. mdpi.com Similar detailed vibrational analyses have been conducted for other heterocyclic compounds, providing a basis for understanding the vibrational spectrum of acenaphtho[4,5-d] nih.govnih.govthiazole. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) (Experimental) Spectroscopic Technique Reference
C=N Stretch1654FT-IR scielo.org.za
C-S Stretch591FT-IR scielo.org.za
C-S-C Bend446.9FT-IR scielo.org.za
C=O Stretch (in related thiazolidinones)1713FT-IR scielo.org.za
C-N Stretch (in related thiazolidinones)1345FT-IR scielo.org.za

Conformational Analysis through Vibrational Fingerprints

The vibrational spectrum of a molecule is highly sensitive to its conformation. Subtle changes in molecular geometry can lead to shifts in vibrational frequencies and changes in band intensities, providing a "vibrational fingerprint" for a specific conformer. While specific studies on the conformational analysis of acenaphtho[4,5-d] nih.govnih.govthiazole using vibrational spectroscopy are not prevalent, the principles can be inferred from studies on other flexible molecules. Low-frequency (THz) Raman spectroscopy, in particular, is a powerful technique for discriminating between different polymorphic forms, which are essentially different solid-state conformations. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like acenaphtho[4,5-d] nih.govnih.govthiazole, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the HOMO) to higher energy orbitals (like the LUMO).

The UV-Vis spectra of thiazole derivatives typically exhibit absorption maxima corresponding to π-π* and n-π* transitions. mdpi.com For example, a series of aromatic imines containing a thiazole heterocycle showed absorption bands in the UV-Vis region that were sensitive to the molecular structure and the solvent environment. mdpi.com The absorption spectra of some thiazole derivatives show bands in the range of 358-410 nm. researchgate.net The introduction of strong electron-donating or electron-withdrawing groups can significantly shift the absorption maxima. rsc.org For instance, azo dyes derived from (dialkylamino)thiazole dimers exhibit strong absorption bands in the visible region, with maxima ranging from 568 to 737 nm. rsc.org

In a study of a di-tert-butyl derivative of the related acenaphtho[1,2-d] nih.govnih.govipb.pttriazole, the absorption spectrum showed several bands extending up to approximately 400 nm. nih.gov This red-shift compared to a less conjugated analog was attributed to the more extended π-system. nih.gov The corresponding zinc complex exhibited a further red-shift in its absorption maximum to 470 nm. nih.gov These findings suggest that the electronic properties of acenaphtho[4,5-d] nih.govnih.govthiazole can be tuned by chemical modification, which would be reflected in its UV-Vis absorption spectrum.

Compound Type Absorption Maxima (λmax) Solvent/State Reference
Thiazole Derivatives358-410 nmDichloromethane researchgate.net
Aromatic Imines with ThiazoleVaries with structure1,2-dichlorobenzene mdpi.com
Azo Dyes with Thiazole Dimers568-737 nmDichloromethane rsc.org
Di-tert-butyl-acenaphtho[1,2-d] nih.govnih.govipb.pttriazoleup to ~400 nmSolid State nih.gov
Zinc complex of the above470 nmSolid State nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. youtube.com

The molecular weight of Acenaphtho[4,5-d] researchgate.netthiazole (C13H7NS) is 209.27 g/mol . High-resolution mass spectrometry (HRMS) can confirm the precise molecular weight, providing strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The ionization process in a mass spectrometer can cause the molecular ion to break into smaller, characteristic fragments. youtube.com The stability of the fused ring system in Acenaphtho[4,5-d] researchgate.netthiazole would likely result in a prominent molecular ion peak.

The fragmentation of related heterocyclic systems often involves the cleavage of bonds within the heterocyclic ring and the loss of small neutral molecules. For instance, in the electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones), the fragmentation behavior confirmed a rearrangement of the molecular ion before further fragmentation. nih.gov The study of these fragmentation pathways helps in confirming the connectivity of atoms within the molecule.

Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry is another technique that can be used for the analysis of such compounds, often providing softer ionization and preserving the molecular ion. nih.govresearchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to investigate various properties of molecules, including their optimized geometries, electronic structures, and vibrational frequencies.

In a study of acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide, ab initio molecular orbital calculations were performed to determine its electronic structure, conformation, and reactivity. repositorioinstitucional.mx Such calculations for Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole (B1198619) would similarly elucidate the planarity of the fused ring system and the influence of the thiazole moiety on the acenaphthylene (B141429) backbone. The stability of the molecule is inherently linked to its electronic configuration, which is further explored through frontier molecular orbital analysis.

Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
C=N1.37
C-S1.77
N-C-S115.0
C-N-C109.0
C-S-C91.0

Note: The data in this table is representative of a generic thiazole ring and is provided for illustrative purposes. Actual values for Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com A smaller energy gap generally implies higher reactivity.

For the analogous compound, acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide, the HOMO-LUMO gap has been considered as a measure of aromaticity and is related to chemical hardness. repositorioinstitucional.mx The HOMO is typically distributed over the π-conjugated system of the acenaphtho moiety, while the LUMO may be localized on the heterocyclic ring or delocalized across the entire molecule. DFT calculations at levels such as B3LYP/6-311G(d,p) are commonly used to compute these orbital energies and the resulting energy gap. epu.edu.iq

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Thiazole Analog

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

Note: The data presented here is for a representative thiazole derivative and may not reflect the exact values for Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.

In thiazole-containing compounds, the nitrogen atom typically represents a region of negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the acenaphtho group would exhibit positive potential. An MEP analysis of Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole would provide a detailed picture of its charge distribution, highlighting the electrophilic and nucleophilic regions and offering insights into its intermolecular interactions. researchgate.netwuxiapptec.com

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations. This comparison between theoretical and experimental spectra serves as a validation of the computational method and the optimized geometry.

For thiazole and its derivatives, characteristic vibrational modes include C=N stretching, C-S stretching, and various ring deformation modes. researchgate.net A theoretical frequency calculation for Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole would allow for the assignment of its unique vibrational fingerprint, aiding in its experimental identification and characterization.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Thiazole Derivative

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)30803075
C=N stretch16101605
C=C stretch (aromatic)15501545
C-S stretch730725

Note: This table provides a generalized comparison. The accuracy of theoretical predictions can be improved by applying scaling factors.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.gov It provides a quantitative description of the interactions between filled donor orbitals and empty acceptor orbitals, the energies of which indicate the strength of these interactions.

For a fused system like Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole, NBO analysis would reveal the extent of π-electron delocalization across the entire molecular framework. It would quantify the stabilizing interactions between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the neighboring carbon atoms, providing a deeper understanding of the molecule's electronic stability. nih.govmdpi.com

Molecular Orbital Theory (MOT) Applications

Molecular Orbital Theory (MOT) provides a more sophisticated model of chemical bonding than valence bond theory, describing electrons as being delocalized over the entire molecule in molecular orbitals. scribd.com The application of MOT is fundamental to understanding the electronic structure and properties of conjugated systems like Acenaphtho[4,5-d] researchgate.netresearchgate.netthiazole.

Ab initio molecular orbital calculations, as performed on the analog acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide, provide insights into the electronic structure, conformation, and reactivity. repositorioinstitucional.mx These calculations can determine the distribution and energies of the molecular orbitals, which in turn govern the molecule's electronic transitions and chemical behavior. The analysis of the molecular orbitals can also help in understanding the aromaticity of the fused ring system.

Computational Approaches for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)There are no available crystallographic data or subsequent Hirshfeld surface analyses in the literature to detail the intermolecular interactions and crystal packing of Acenaphtho[4,5-d]nih.govmdpi.comthiazole.

To fulfill the request, foundational research employing these computational methods on Acenaphtho[4,5-d] nih.govmdpi.comthiazole would need to be conducted and published.

Chemical Reactivity and Derivatization Strategies

Intrinsic Reactivity of the Acenaphtho[4,5-d]benchchem.comnih.govthiazole System

The inherent reactivity of the acenaphtho[4,5-d] nih.govthiazole (B1198619) core is a subject of interest for chemists seeking to create novel functional molecules. The electron distribution and steric factors within this fused heterocyclic system determine the preferred sites for chemical modification.

The regioselectivity of electrophilic and nucleophilic substitution reactions on the acenaphtho[4,5-d] nih.govthiazole scaffold is a critical aspect of its chemistry. Generally, electrophilic substitutions are anticipated to occur at specific positions on the thiazole ring. For instance, in a related dihydroacenaphtho[5,4-d]thiazole system, electrophilic attacks such as nitration, bromination, formylation, and acylation have been shown to target either the furan (B31954) ring (if present as a substituent) or the acenaphthene (B1664957) fragment, depending on the reaction conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) reactions offer a pathway to introduce nucleophiles onto the aromatic core. youtube.com For SNAr to proceed effectively, the aromatic ring typically requires activation by electron-withdrawing groups. youtube.comnih.gov In the context of related heterocyclic systems like tetrazines, phenols and thiols have been demonstrated to act as effective nucleophiles in SNAr reactions. nih.gov

Information specifically detailing deprotonation reactions and the stabilization of intermediate species for acenaphtho[4,5-d] nih.govthiazole is not extensively available in the provided search results. However, the general principles of heterocyclic chemistry suggest that the presence of the thiazole ring could influence the acidity of adjacent protons. The stability of any resulting anionic intermediates would be influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms and the extended π-system of the acenaphthene unit.

The thiazole ring, as a component of the acenaphtho[4,5-d] nih.govthiazole system, can potentially participate in cycloaddition reactions. 1,3-Dipolar cycloadditions are a powerful class of reactions for constructing five-membered heterocyclic rings. youtube.comnih.govyoutube.com These reactions involve a 1,3-dipole and a dipolarophile. youtube.com While specific examples involving the acenaphtho[4,5-d] nih.govthiazole core are not detailed, the general reactivity pattern of thiazoles suggests that under appropriate conditions, this moiety could engage in such transformations, leading to the formation of more complex fused-ring systems. youtube.comnih.govyoutube.comyoutube.comyoutube.com

Functionalization at Peripheral and Core Positions

The ability to introduce a variety of functional groups onto the acenaphtho[4,5-d] nih.govthiazole framework is essential for tailoring its properties for specific applications. Strategies for functionalization often involve initial halogenation followed by subsequent cross-coupling reactions or direct introduction of functionalities through nucleophilic substitution.

Halogenated derivatives of acenaphtho[4,5-d] nih.govthiazole serve as versatile intermediates for further synthetic modifications. For example, bromination of related benzofused bis( nih.govmdpi.comthiadiazole) systems has been achieved using bromine in hydrobromic acid. mdpi.com Once halogenated, these positions become amenable to a variety of palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted derivatives. For instance, palladium-catalyzed cross-coupling has been successfully employed to synthesize more complex thiazolo[5,4-d]thiazoles. mdpi.com

Table 1: Examples of Cross-Coupling Reactions on Related Heterocyclic Systems

Catalyst Reactants Product Type Reference
Pd(PPh₃)₄, CuTC Sulfonylated ThTz, p-tolylboronic acid Arylated ThTz nih.gov
Pd(L-Pro)₂ 5-Halobenzo-2,1,3-thiadiazole, Thiols 5-Arylsulfanyl-benzo-2,1,3-thiadiazole researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a direct route for the introduction of amino and ether functionalities onto the acenaphtho[4,5-d] nih.govthiazole core, provided the system is sufficiently activated by electron-withdrawing groups. nih.gov The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.com

Amination reactions on related heterocyclic systems, such as imidazo[2,1-b] nih.govyoutube.comthiadiazoles, have been achieved using palladium-catalyzed Buchwald-Hartwig amination. researchgate.net This method allows for the formation of C-N bonds with various substituted anilines. researchgate.net While direct etherification examples on acenaphtho[4,5-d] nih.govthiazole are not explicitly detailed, the principles of SNAr suggest that with appropriate substrates and conditions, the introduction of alkoxy groups should be feasible. youtube.comrsc.org

Acylation and Other Derivatization Reactions for Chemical Modification

The derivatization of the acenaphthothiazole scaffold is primarily achieved through electrophilic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic core, thereby tuning the molecule's electronic and biological properties. General reactivity includes oxidation to form acenaphthoquinone derivatives and reduction to yield dihydro or tetrahydro derivatives. Substitution reactions can occur on the thiazole ring using reagents like halogens, alkyl halides, and various nucleophiles.

A specific study on an isomer, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, provides concrete examples of electrophilic substitution, including acylation. researchgate.net In this research, the starting material was synthesized and then subjected to several electrophilic substitution reactions. researchgate.net The outcomes of these reactions demonstrate that the site of electrophilic attack—either the furan ring or the acenaphthene portion—can be controlled by the reaction conditions. researchgate.net This highlights the potential for selective functionalization of the broader acenaphthothiazole system.

The types of electrophilic substitution reactions explored for the 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole scaffold are summarized below.

Reaction TypeDescriptionKey Finding
AcylationIntroduction of an acyl group (R-C=O) onto the aromatic core, typically via a Friedel-Crafts type reaction.Successfully performed on the acenaphthothiazole derivative, demonstrating the viability of this key modification. researchgate.net
NitrationIntroduction of a nitro group (-NO₂) using nitrating agents.The acenaphthene or furan ring could be nitrated depending on conditions. researchgate.net
BrominationIntroduction of a bromine atom (-Br) using brominating agents.Achieved on the fused aromatic system, offering a handle for further cross-coupling reactions. researchgate.net
FormylationIntroduction of a formyl group (-CHO) via methods like the Vilsmeier-Haack reaction.Demonstrated as a viable method for introducing an aldehyde functionality. researchgate.net

These derivatization methods are crucial as they install reactive functional groups that can be used for subsequent modifications, enabling the synthesis of a wide array of complex molecules based on the acenaphthothiazole core.

Synthesis of Polyfunctional Acenaphtho[4,5-d]benchchem.comresearchgate.netthiazole Derivatives

The synthesis of polyfunctional derivatives of acenaphtho-fused thiazoles is an area of ongoing research. The term "Acenaphtho[4,5-d] researchgate.netthiazole" appears to be a potential misnomer in available literature, with the nih.gov-thiazole isomer being the commonly cited structure. Information regarding the synthesis of polyfunctional derivatives of either isomer is scarce.

The creation of polyfunctional derivatives inherently relies on the ability to introduce multiple substituents onto the parent scaffold. The synthesis of a monosubstituted derivative, such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, represents the foundational step in this process. researchgate.net This was achieved through the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, followed by thionation with phosphorus pentasulfide (P₂S₅) and subsequent oxidative cyclization. researchgate.net

Further functionalization of such a substituted intermediate is the key to obtaining polyfunctional compounds. As demonstrated, the 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole can undergo a second functionalization via electrophilic substitution (e.g., acylation, nitration). researchgate.net This two-step process—initial synthesis of a substituted core followed by a second substitution reaction—provides a pathway to disubstituted, and thus polyfunctional, acenaphthothiazole derivatives. However, systematic studies dedicated to the synthesis of a broad range of polyfunctional Acenaphtho[4,5-d] nih.govthiazole derivatives are not extensively documented in the surveyed scientific literature.

Advanced Research Applications in Materials Science and Photophysics

Optoelectronic Properties of Acenaphtho[4,5-d]nih.govnih.govthiazole and Derivatives

The unique electronic structure of acenaphtho[4,5-d] nih.govnih.govthiazole (B1198619) and its derivatives gives rise to distinct optical and electronic behaviors. These properties are fundamental to their application in optoelectronic devices.

Investigation of Absorption and Emission Characteristics in Various Media

The absorption and emission spectra of acenaphtho[4,5-d] nih.govnih.govthiazole derivatives are sensitive to the surrounding solvent environment. For instance, studies on related π-extended imidazole (B134444) derivatives have shown that absorption spectra can experience shifts in different solvents, such as a hypsochromic (blue) shift in chloroform (B151607) and a bathochromic (red) shift in ethanol (B145695). bwise.kr This behavior is attributed to intermolecular interactions between the fluorescent molecule and the solvent. bwise.kr The emission spectra of these types of molecules typically show a single prominent peak, with the exact wavelength being influenced by solvent polarity. bwise.kr

Derivatives of the related naphtho[2,3-d]thiazole-4,9-dione (B78148) system exhibit absorption in the UV-Vis range, with specific wavelengths being influenced by solvent polarity. nih.gov For example, a bathochromic shift is often observed in more polar solvents compared to nonpolar ones. nih.gov The introduction of nitrogen-containing heterocyclic groups can lead to significant bathochromic shifts in both absorption and emission, with some derivatives showing orange-red fluorescence in highly polar solvents. nih.gov This is often due to intramolecular charge transfer (ICT) within the extended π-conjugated system. nih.gov

Below is a data table summarizing the photophysical properties of select naphtho[2,3-d]thiazole-4,9-dione derivatives in different solvents.

CompoundSolventAbsorption λmax (nm)Emission Emmax (nm)
5a Benzene392-
5a Chloroform394-
5a Acetone395-
5a Ethanol396-
5a Acetonitrile394-
5a DMSO396-
5b DMSO>600-
5c DMSO>600-
5d DMSO>600-
5e DMSO>600-

Structure-Photophysical Property Relationships, including Solvatochromism

The relationship between the molecular structure of acenaphtho[4,5-d] nih.govnih.govthiazole derivatives and their photophysical properties is a key area of research. Solvatochromism, the change in color of a substance when dissolved in different solvents, is a prominent feature of many related donor-π-acceptor (D-π-A) systems. nih.gov This phenomenon arises from the differential stabilization of the ground and excited states by the solvent, leading to shifts in absorption and emission spectra. nih.gov

In D-π-A molecules, a strong solvatochromic shift in fluorescence, often from yellow to red with increasing solvent polarity, indicates a significantly larger dipole moment in the excited state compared to the ground state. nih.gov This is a hallmark of a strong charge-transfer character in the emissive state. nih.gov The Lippert-Mataga equation is often used to quantify this change in dipole moment based on the observed Stokes shift in solvents of varying polarity. nih.gov

Influence of Crystal Packing on Solid-State Photoluminescence

The arrangement of molecules in the solid state, known as crystal packing, has a profound impact on the photoluminescence properties of materials. In thiazolo[5,4-d]thiazole (B1587360) derivatives, for instance, the molecular arrangement is largely governed by a combination of synergistic intermolecular non-covalent interactions. nih.govresearchgate.net Different packing motifs, such as herringbone and slipped-stack arrangements, can be influenced by factors like the length of alkyl appendages on the molecule. nih.govresearchgate.net

This modulation of molecular packing directly influences photophysical properties like exciton (B1674681) recombination lifetime and photoluminescence emission. nih.gov By controlling the crystal packing, it is possible to tune the emission color of these materials across the visible spectrum, from blue to orange-red. nih.govresearchgate.net This principle has been utilized to create crystalline blends for applications such as color-tuning and white-light emission in solid-state lighting. nih.govrsc.org The ability to establish a clear structure-photophysics correlation is crucial for the rational design of materials for solid-state photonic and fluorescence-based optical devices. nih.govrsc.org

Exploration in Organic Semiconductor Materials

The inherent electronic properties of the acenaphtho[4,5-d] nih.govnih.govthiazole scaffold make it a promising candidate for use in organic semiconductor materials. Its rigid, planar structure can facilitate efficient intermolecular π-π overlap, which is essential for charge transport. rsc.org

Design Principles for Electron-Donating and Electron-Accepting Scaffolds

The development of high-performance organic semiconductors often relies on the strategic combination of electron-donating (donor) and electron-accepting (acceptor) moieties within a molecule or a blend. The thiazolo[5,4-d]thiazole core, a related structure, is known to be an electron-deficient system, making it a suitable acceptor unit. rsc.org This electron-accepting nature imparts high oxidative stability. nih.govrsc.org

By functionalizing this core with electron-donating groups, such as phenyl groups, the π-conjugation of the backbone can be extended, creating a donor-acceptor-donor (D-A-D) type structure. nih.gov This design principle allows for the tuning of the material's electronic properties. The introduction of flexible chains or different aryl substituents can be used to modulate intermolecular interactions and influence the self-assembly of the molecules, which is critical for device performance. d-nb.info

Considerations for Charge Carrier Mobility and Electronic Band Gap Tuning

Charge carrier mobility and the electronic band gap are two of the most important parameters for an organic semiconductor. The rigid and planar structure of thiazole-based fused systems can promote the intermolecular π-π stacking necessary for efficient charge transport. rsc.org

The band gap of these materials can be tuned by modifying the molecular structure. For example, creating donor-acceptor systems is a well-established strategy for lowering the band gap. In related polyheterocyclic systems, the combination of electron-donating and electron-withdrawing units leads to materials with narrow band gaps that can absorb light over a broader range of the solar spectrum, a desirable characteristic for organic photovoltaic applications. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined using techniques like cyclic voltammetry and are crucial for designing efficient charge-transfer interfaces in devices.

Supramolecular Assembly and Self-Organization

The inherent characteristics of Acenaphtho[4,5-d] rsc.orgthiazole, such as its aromaticity and electron-rich nature, make it an excellent candidate for constructing ordered supramolecular architectures through non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, are fundamental to the self-organization of molecules into well-defined one-, two-, and three-dimensional structures.

Directed Hydrogen-Bonded Architectures

The nitrogen atom within the thiazole ring of Acenaphtho[4,5-d] rsc.orgthiazole can act as a hydrogen bond acceptor, enabling the formation of directed hydrogen-bonded networks. While specific studies on the hydrogen-bonded architectures of Acenaphtho[4,5-d] rsc.orgthiazole are not extensively documented, the principles of hydrogen bonding in related heterocyclic systems provide valuable insights. For instance, in complexes of thiazole with water, strong hydrogen bonds form between the thiazole nitrogen and water molecules. rsc.org This capacity for hydrogen bonding is a critical tool in crystal engineering, allowing for the programmed assembly of molecules into predictable patterns. The introduction of functional groups capable of hydrogen bonding, such as amino or carboxyl groups, onto the acenaphthothiazole scaffold would further enhance its ability to form complex and robust hydrogen-bonded architectures. These structures are of interest for creating materials with specific functions, such as porous solids for guest inclusion or materials with tailored electronic properties.

Engineering π-Stacking Interactions for Ordered Solid-State Structures

The extended π-conjugated system of Acenaphtho[4,5-d] rsc.orgthiazole facilitates strong π-π stacking interactions, which are crucial in dictating the packing of these molecules in the solid state. The planar nature of the acenaphthene (B1664957) and thiazole rings promotes face-to-face stacking, leading to the formation of columnar structures. These interactions are not merely a consequence of molecular packing but can be engineered to control the electronic properties of the resulting materials.

The strength and geometry of π-stacking interactions can be modulated by introducing substituents onto the aromatic backbone. For example, electron-donating or electron-withdrawing groups can alter the quadrupole moment of the aromatic system, thereby influencing the nature of the π-π interactions. While detailed studies on engineering π-stacking specifically for Acenaphtho[4,5-d] rsc.orgthiazole are limited, research on analogous polycyclic aromatic hydrocarbons has shown that such strategies can be used to tune the optical and electronic properties of the solid-state material. chemblink.com The energetic contribution of these stacking interactions, which can be significant, plays a vital role in the thermodynamic stability of the resulting crystalline structures. nih.gov

Potential as Tectons for Coordinative Self-Assembly (e.g., Metal-Organic Framework Precursors)

The nitrogen atom of the thiazole ring in Acenaphtho[4,5-d] rsc.orgthiazole presents a potential coordination site for metal ions, making the molecule a promising tecton, or building block, for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov

While the direct use of Acenaphtho[4,5-d] rsc.orgthiazole in MOF synthesis is not yet widely reported, the incorporation of other thiazole-containing ligands into MOFs has been successfully demonstrated. mdpi.comresearchgate.netscientificarchives.com For instance, thiazolo[5,4-d]thiazole-based linkers have been used to create coordination polymers with interesting gas sorption properties. mdpi.com Furthermore, a related compound, acenaphtho[1,2-d] rsc.orgrsc.orgtriazole, has been shown to act as a π-extended tecton for supramolecular and coordinative self-assembly, forming complexes with metal ions. rsc.orgnih.gov These examples strongly suggest that Acenaphtho[4,5-d] rsc.orgthiazole and its functionalized derivatives could serve as valuable ligands for the design of novel MOFs with potential applications in gas storage, separation, and catalysis. The rigid and extended aromatic system of the acenaphthothiazole core could lead to the formation of robust frameworks with high porosity and unique photophysical properties.

Catalytic Applications of Acenaphtho[4,5-d]benchchem.comrsc.orgthiazole Derivatives

Thiazole and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes have shown catalytic activity in a range of organic transformations. The nitrogen and sulfur atoms of the thiazole ring can both participate in coordination to a metal center, influencing its electronic properties and reactivity.

Although specific catalytic applications of Acenaphtho[4,5-d] rsc.orgthiazole derivatives are not yet well-documented, the broader class of thiazole-metal complexes has been explored for its catalytic potential. For example, metal complexes of hydrazones containing a thiazole moiety have been investigated for their catalytic applications. The development of new thiazole-containing complexes as powerful catalysts for various synthetic reactions is an active area of research.

Given that Acenaphtho[4,5-d] rsc.orgthiazole can act as a ligand for metal ions, its metal complexes are potential candidates for catalysis. The extended π-system of the acenaphtho group can influence the electronic environment of the coordinated metal center, potentially leading to unique catalytic activities. Further research into the synthesis and catalytic evaluation of metal complexes of Acenaphtho[4,5-d] rsc.orgthiazole and its derivatives is warranted to explore their potential in this field.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Progress

While direct research on Acenaphtho[4,5-d] tandfonline.comnih.govthiazole (B1198619) is not prominent in the current literature, significant progress has been made in the synthesis and understanding of its constituent components and related structures. Research on acenaphthene (B1664957) derivatives, for instance, has yielded a variety of compounds with potential antitumor activities. nih.govmdpi.comresearchgate.net For example, novel acenaphthene derivatives with a thiazole backbone have been synthesized and evaluated for their efficacy against several human solid tumor cell lines. nih.govmdpi.comresearchgate.net

Methodologically, the synthesis of fused-thiazole derivatives has seen advancements through the use of environmentally benign solvents like acetic acid, avoiding the need for external reagents. rsc.orgnih.govdntb.gov.ua Furthermore, palladium-catalyzed cascade reactions, such as the Suzuki-Miyaura cross-coupling followed by intramolecular C-H arylation, have proven effective for creating acenaphthylene-fused heteroarenes. beilstein-journals.org These approaches provide a solid foundation for devising synthetic strategies toward Acenaphtho[4,5-d] tandfonline.comnih.govthiazole.

Identification of Unexplored Reactivity and Synthetic Challenges

The primary challenge in the study of Acenaphtho[4,5-d] tandfonline.comnih.govthiazole is its very synthesis. The fusion of the thiazole ring to the acenaphthylene (B141429) core at the 4 and 5 positions presents a unique regiochemical challenge that requires careful selection of starting materials and reaction conditions. Based on the synthesis of related acenaphtho-fused heterocycles, a potential starting point could be a suitably functionalized 4,5-disubstituted acenaphthene or acenaphthoquinone derivative.

The reactivity of the target molecule is also a complete unknown. Key questions to be explored include:

Electrophilic and Nucleophilic Aromatic Substitution: Understanding which positions on the acenaphthylene and thiazole rings are most susceptible to substitution is crucial for further derivatization.

Oxidation and Reduction: The behavior of the fused system under oxidative and reductive conditions could reveal interesting properties and potential for electronic applications.

Metal-Catalyzed Cross-Coupling Reactions: The ability to functionalize the scaffold using modern cross-coupling methods would be a significant step towards creating a library of derivatives.

Opportunities for Designing Novel Chemical Entities with Tunable Properties

The Acenaphtho[4,5-d] tandfonline.comnih.govthiazole scaffold is a promising platform for the design of novel chemical entities with tunable properties. Given that various thiazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, there is a strong rationale for exploring the therapeutic potential of Acenaphtho[4,5-d] tandfonline.comnih.govthiazole derivatives. nih.govnih.govnih.gov

By systematically introducing different functional groups at various positions on the fused ring system, it should be possible to modulate the electronic, photophysical, and biological properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups could tune the HOMO-LUMO gap, potentially leading to applications in organic electronics. tandfonline.com

The following table outlines potential avenues for the design of novel derivatives and their target properties:

Derivative ClassPotential SubstituentsTarget Properties and Applications
Biologically Active AgentsAmino, substituted phenyl, heterocyclic moietiesAnticancer, antimicrobial, enzyme inhibition
Organic Electronic MaterialsAryl, cyano, nitro groupsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
Fluorescent ProbesDonor-acceptor pairsChemical sensing, bioimaging

Synergistic Integration of Experimental and Computational Methodologies for Rational Design

To accelerate the exploration of Acenaphtho[4,5-d] tandfonline.comnih.govthiazole and its derivatives, a synergistic approach combining experimental synthesis and computational modeling is essential. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the geometry, electronic structure, and reactivity of the target molecule before embarking on lengthy and resource-intensive synthetic campaigns. researchgate.netnih.gov

Computational studies can be employed to:

Predict Reactivity: Calculate parameters such as Fukui functions and electrostatic potential maps to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Simulate Spectroscopic Properties: Predict NMR, UV-Vis, and fluorescence spectra to aid in the characterization of newly synthesized compounds.

Guide Drug Design: Perform molecular docking studies to predict the binding affinity of designed derivatives with specific biological targets, such as enzymes or receptors. rsc.org

This integrated approach will enable a more rational design of novel Acenaphtho[4,5-d] tandfonline.comnih.govthiazole-based compounds with desired properties, ultimately saving time and resources in the discovery and development process.

Q & A

Q. What are the common synthetic routes and characterization techniques for Acenaphtho[4,5-d][1,3]thiazole?

this compound is typically synthesized via cyclization reactions involving acenaphthenequinone derivatives and thioamide precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts, followed by crystallization or chromatographic purification. For example, analogous thiazole derivatives are prepared by reacting hydrazides with substituted aldehydes under reflux conditions, yielding Schiff bases that undergo cyclization . Characterization relies on high-resolution mass spectrometry (HRMS), NMR (¹H/¹³C), and X-ray crystallography to confirm regioselectivity and purity .

Q. How is the structural elucidation of this compound performed?

Structural confirmation involves spectroscopic and computational methods. The InChI key (1S/C14H11NS/c1-8-15-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3) provides a unique identifier for validation . NMR spectroscopy resolves aromatic proton environments, while HRMS confirms molecular weight (225.30884 g/mol). X-ray diffraction further validates fused-ring geometry and substituent positioning in related heterocycles .

Q. What pharmacological activities are associated with thiazole-containing fused heterocycles?

Thiazole derivatives exhibit antitumor, antimicrobial, and antiviral properties. For instance, thiazolo[4,5-d]pyrimidines demonstrate anticancer activity by inhibiting kinase pathways . While direct studies on this compound are limited, scaffold similarity suggests potential DNA intercalation or enzyme inhibition mechanisms. Bioactivity screening should include in vitro cytotoxicity assays (e.g., MTT) and target-specific enzymatic studies .

Advanced Research Questions

Q. What are the synthetic challenges in achieving regioselective functionalization of this compound?

Regioselectivity is hindered by the fused-ring system’s electronic and steric effects. Scalable synthesis of sulfone-functionalized thiazolo-triazoles involves SNAr reactions, metal-catalyzed couplings (e.g., Suzuki-Miyaura), and radical alkylation. For example, sulfone groups on thiazole rings act as reactive tags for site-specific modifications, enabling diversification of the core scaffold . Optimizing reaction conditions (e.g., Pd catalysts, ligand choice) is critical to suppress side reactions .

Q. How can cross-coupling reactions expand the utility of this compound derivatives?

Cross-coupling strategies using halogenated intermediates (e.g., 3,5-diiodo-1,2,4-thiadiazole) enable aryl/heteroaryl group introductions. Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or copper-mediated Ullmann reactions are effective for attaching pharmacophores or fluorophores. These modifications enhance solubility or target affinity, as seen in antitumor thiazolo[4,5-d]pyrimidines .

Q. How should researchers address contradictions in biological activity data for thiazole derivatives?

Discrepancies in bioactivity often arise from structural variations or assay conditions. For example, fluorinated thiazolo[4,5-d]pyrimidines show divergent cytotoxicity profiles depending on substituent electronegativity . Robust validation requires:

  • Replicating assays across multiple cell lines.
  • Comparative molecular docking to assess target binding.
  • ADMET profiling to rule off-target effects .

Q. What computational tools predict the reactivity and stability of this compound derivatives?

Density functional theory (DFT) calculations and machine learning models (e.g., PISTACHIO, REAXYS) predict regioselectivity, reaction pathways, and metabolic stability. These tools analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites, aiding in rational design . For instance, BKMS_METABOLIC predicts metabolic hotspots, guiding derivatization to enhance bioavailability .

Q. How can scaffold-hopping strategies leverage this compound in drug discovery?

Scaffold-hopping replaces core structures while retaining bioactivity. The thiazole-triazole fusion in 2H-thiazolo[4,5-d][1,2,3]triazole serves as a bioisostere for purine or indole scaffolds. Functionalization of the triazole ring with sulfone or amino groups enables interactions with hydrophobic or catalytic enzyme pockets, mimicking natural ligands .

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